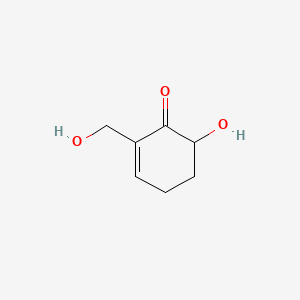
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O3 It is a derivative of cyclohexenone, featuring hydroxyl and hydroxymethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one. One common method involves the oxidation of cyclohexene derivatives. For instance, catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can yield cyclohexenone derivatives . Another approach involves the Birch reduction of anisole followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation processes. These methods are favored due to their efficiency and scalability. The use of hydrogen peroxide and vanadium catalysts is a common industrial approach .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)cyclohex-2-en-1-one: Similar in structure but lacks the additional hydroxyl group.
6-Hydroxy-6-methylcyclohex-2-en-1-one: Contains a methyl group instead of a hydroxymethyl group.
2-Methyl-2-cyclohexen-1-one: Features a methyl group at the 2-position instead of a hydroxymethyl group.
Uniqueness
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
6-hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-4-5-2-1-3-6(9)7(5)10/h2,6,8-9H,1,3-4H2 |
Clé InChI |
PCRJCEYMCLGVAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C(=C1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


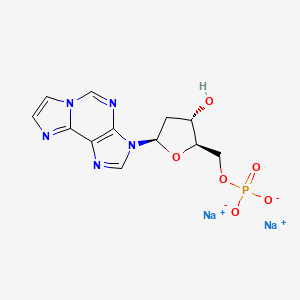
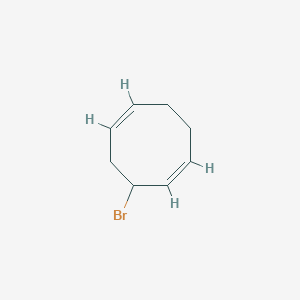
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
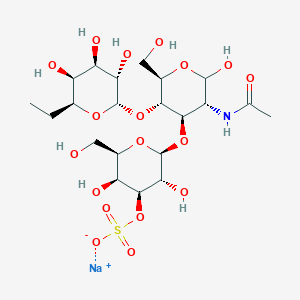
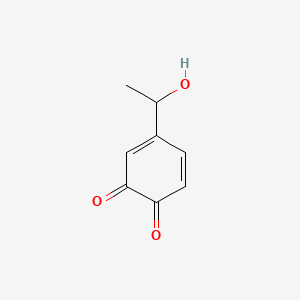
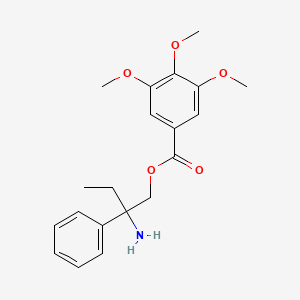
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
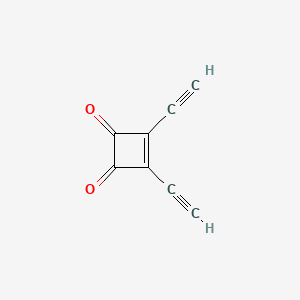
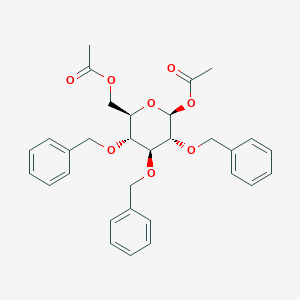
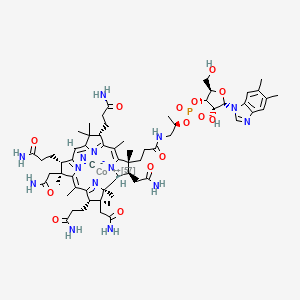
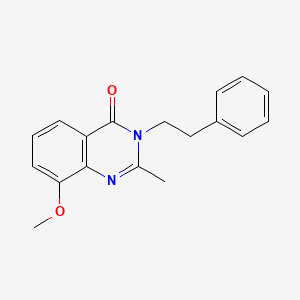

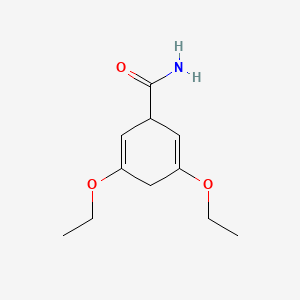
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
